Methyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate
Description
Methyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate is a synthetic benzoate derivative characterized by a nitro group at the 2-position, a methoxy group at the 5-position, and a (1-methylpiperidin-4-yl)methoxy substituent at the 4-position of the benzyl ring. Its structural complexity arises from the combination of electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties .
Properties
IUPAC Name |
methyl 5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-4-11(5-7-17)10-24-15-9-13(18(20)21)12(16(19)23-3)8-14(15)22-2/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDUOCBOBRTJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132100 | |
| Record name | Benzoic acid, 5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906565-53-5 | |
| Record name | Benzoic acid, 5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906565-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate typically starts from substituted methyl nitrobenzoate derivatives. The key transformations involve:
- Introduction of the methoxy substituent at the 5-position of the benzoate ring.
- Formation of the 4-((1-methylpiperidin-4-yl)methoxy) substituent via nucleophilic substitution or alkylation.
- Maintenance of the nitro group at the 2-position without reduction or side reactions.
Starting Materials and Intermediate Preparation
The starting material for the synthesis is often methyl 4-hydroxy-3-nitrobenzoate , which provides the nitrobenzoate scaffold with a free hydroxyl group at the 4-position, enabling further functionalization.
- Methoxylation at the 5-position can be achieved through selective methylation protocols using methyl iodide or dimethyl sulfate under basic conditions.
- The piperidinylmethoxy substituent is introduced by nucleophilic substitution of the 4-hydroxyl group with a suitable piperidine derivative bearing a leaving group on the methylene linker.
Synthesis of the Piperidine Building Block
The 1-methylpiperidin-4-yl moiety is prepared via established synthetic routes involving:
- Aza-Michael addition and cyclization reactions to form substituted piperidones, as described in the manganese dioxide-mediated one-pot oxidation-cyclisation method.
- Subsequent reduction and N-methylation steps to yield the 1-methylpiperidin-4-yl intermediate.
This piperidine intermediate is then converted into a nucleophile capable of displacing the hydroxyl group on the benzoate scaffold.
Key Reaction: Nucleophilic Substitution
The critical step is the nucleophilic substitution of the 4-hydroxyl group on methyl 5-methoxy-2-nitrobenzoate with the piperidin-4-ylmethoxy nucleophile. This is generally performed under basic conditions to deprotonate the phenolic hydroxyl, followed by reaction with a halogenated piperidine derivative or a suitable activated intermediate.
- Solvents such as dichloromethane or dimethylformamide (DMF) are commonly used.
- Bases like potassium carbonate or sodium hydride facilitate the substitution.
- Reaction temperatures vary from ambient to reflux depending on the reactivity of the substrates.
Purification and Characterization
The crude product is typically purified by column chromatography or recrystallization. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.
- Mass spectrometry for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify functional groups.
Data Table: Summary of Key Synthetic Steps
Research Findings and Optimization
- The manganese dioxide-mediated one-pot oxidation-cyclisation method for piperidine ring formation provides moderate to good yields and stereochemical control, which is critical for biological activity.
- Solvent choice significantly affects reaction times and yields in the nucleophilic substitution step, with polar aprotic solvents like DMF enhancing nucleophilicity and reaction rates.
- Base strength and equivalents must be carefully controlled to avoid side reactions such as elimination or over-alkylation.
- Protection of the nitro group is generally unnecessary due to its inertness under the reaction conditions used for substitution.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-5-Methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various functionalized benzoates .
Scientific Research Applications
Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-5-Methoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-5-Methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds:
Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9): Similarity: 0.93 (structural backbone identical except lacking the (1-methylpiperidin-4-yl)methoxy group at position 4) . Key Differences: Absence of the piperidine-containing side chain reduces molecular weight (C10H9NO5 vs. C18H24N2O7) and likely impacts solubility and target binding.
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (CAS 164161-49-3):
- Similarity : 1.00 (identical backbone with a benzyloxy substituent instead of the piperidinylmethoxy group) .
- Implications : The benzyloxy group may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the piperidine moiety.
Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate :
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituents (Positions) | Molecular Formula | Key Feature |
|---|---|---|---|
| Target Compound | 2-NO₂, 4-(1-Me-piperidinylmethoxy), 5-OMe | C18H24N2O7 | Piperidine side chain |
| Methyl 5-methoxy-2-nitrobenzoate | 2-NO₂, 5-OMe | C10H9NO5 | No piperidine side chain |
| Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate | 2-NO₂, 4-OMe, 5-OBn | C16H13NO7 | Benzyloxy substituent |
| Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate | 2-NO₂, 4-(piperidin-1-ylpropoxy), 5-OMe | C17H22N2O7 | Extended propoxy linker |
Functional Group Variations in Ester Derivatives
The ethyl ester variant Ethyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate (synonym in ) demonstrates how ester group modifications influence properties:
- Ethyl vs.
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. Donating Groups: The nitro group at position 2 (electron-withdrawing) stabilizes the aromatic ring but may reduce nucleophilic substitution reactivity compared to methyl or methoxy substituents (e.g., methyl 2-methylbenzoate or methyl 2-methoxybenzoate) .
- Biological Relevance: The piperidine moiety is structurally analogous to vandetanib, a quinazoline-based anticancer agent featuring a (1-methylpiperidin-4-yl)methoxy group.
Biological Activity
Methyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate, with CAS number 906565-53-5, is a compound of interest due to its potential biological activities. This article summarizes the available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H22N2O6
- Molecular Weight : 350.36 g/mol
- CAS Number : 906565-53-5
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives have shown effectiveness against various bacterial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria .
2. Antifungal Properties
There is evidence that piperidine-based compounds can inhibit fungal growth. In particular, studies have demonstrated that certain derivatives can effectively reduce ergosterol content in fungal cell membranes, thereby impairing their growth and viability . The specific antifungal activity of this compound requires further exploration, but its structural similarities to known antifungal agents suggest potential efficacy.
3. Neuropharmacological Effects
The compound's structure indicates potential interactions with neurotransmitter systems. Compounds containing piperidine rings are often studied for their effects on neurotransmitter modulation. For instance, they may influence gamma-Aminobutyric acid (GABA) levels, which could have implications for treating neurological disorders such as epilepsy .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways of pathogens, leading to reduced survival rates of these organisms.
- Membrane Disruption : The presence of methoxy and nitro groups may enhance the compound's ability to disrupt microbial membranes, contributing to its antimicrobial activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Reduction of ergosterol content in fungi | |
| Neuropharmacological | Potential modulation of GABA levels |
Case Study Analysis
In a study exploring the effects of piperidine derivatives on microbial resistance, it was found that compounds with similar structures to this compound demonstrated significant inhibition against multi-drug resistant strains. This suggests a promising avenue for further investigation into its use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
